![molecular formula C22H15ClN4O3S B2358360 N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide CAS No. 1251634-91-9](/img/structure/B2358360.png)
N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide
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Description
N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide, commonly known as MMB-3, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are the primary receptors responsible for the psychoactive effects of cannabis. MMB-3 has gained significant attention in recent years due to its potential therapeutic applications and abuse liability.
Scientific Research Applications
Synthesis Methodologies and Applications
- N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide has been utilized in the synthesis of various chemical compounds. One notable application is in the expedient synthesis of (-)-L-733,061 and (-)-CP-99,994, which are members of a new class of potent, nonpeptide, Substance P antagonists (Lemire, Grenon, Pourashraf, & Charette, 2004).
Chemical and Pharmaceutical Research
- In pharmaceutical research, related compounds have shown promise. For instance, N-methylbenzamide derivatives, closely related to N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide, have been synthesized and characterized, demonstrating their potential in creating bidentate P,N- and P,O-chelate ligands and their reactivity towards [RuCl2(PPh3)3] (Gericke & Wagler, 2016).
Advancements in Material Science
- In the field of material science, derivatives of N-methylbenzamide, a compound closely related to N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide, have been investigated for applications like corrosion inhibition and as components in the synthesis of novel materials. For example, Schiff's bases of pyridyl substituted triazoles, derivatives of similar compounds, have been explored as effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014).
Biomedical and Therapeutic Research
- Some derivatives of N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide have shown promising results in biomedical applications. For instance, compounds like 4-aminobenzamides, which share a structural similarity, have been evaluated for anticonvulsant effects, indicating potential therapeutic applications (Clark et al., 1984).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGFGAXAJNZFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide |
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